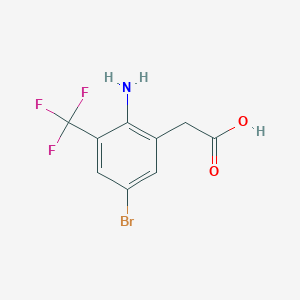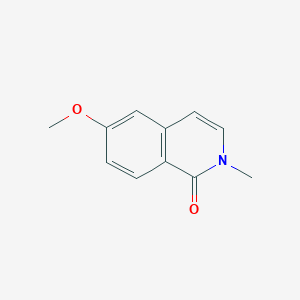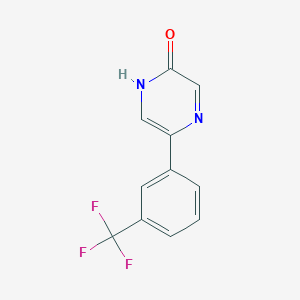
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound features a bromine atom and a fluorine atom attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can form strong interactions with active sites of enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-fluoro-3-methylpyridin-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-5-2-6(7(12)3-9)4-11-8(5)10/h2,4H,3H2,1H3 |
InChI Key |
YWSPUJAVXSLBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)











